![molecular formula C18H15F3N4S B1401924 4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol CAS No. 1311279-01-2](/img/structure/B1401924.png)
4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol
Overview
Description
4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol is a useful research compound. Its molecular formula is C18H15F3N4S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol (CAS No. 1311279-01-2) is a pyrimidine derivative that exhibits notable biological activity, particularly in the context of its potential therapeutic applications. This article provides an overview of its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 376.4 g/mol. Its structure features a pyrimidine ring substituted with a thiol group and a dimethylamino-trifluoromethyl-pyridine moiety, which contributes to its unique reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C18H15F3N4S |
Molecular Weight | 376.4 g/mol |
Density | 1.33 g/cm³ (predicted) |
Boiling Point | 543.6 °C (predicted) |
pKa | 6.48 (predicted) |
Antitrypanosomal Activity
Recent studies have highlighted the antitrypanosomal activity of related pyrimidine derivatives, which may provide insights into the biological activity of this compound. For instance, a related compound demonstrated an IC50 value of 0.38 μM against Trypanosoma brucei, indicating potent activity against this parasitic infection .
Table 1: Antitrypanosomal Activity of Pyrimidine Derivatives
Compound Name | IC50 (μM) | Cytotoxicity (CC50 μM) | Selectivity Ratio |
---|---|---|---|
4-(2-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | 0.38 | 23 | >60 |
4-Phenyl-6-(pyridin-3-yl)pyrimidine | 4.8 | >100 | - |
2-Bromophenyl derivative | 2.0 | >100 | - |
This selectivity suggests that the compound could be a promising candidate for further development as an antitrypanosomal agent.
Anticancer Activity
The structural characteristics of pyrimidine derivatives, including those similar to our target compound, have also shown anticancer properties. For example, compounds with similar moieties have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (μM) |
---|---|---|
Compound VII | MDA-MB-231 (breast cancer) | 27.6 |
Thieno[2,3-d]pyrimidine derivative | Non-small cell lung cancer | 43 - 87 |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit critical enzymes in parasites and cancer cells.
- Interference with Cellular Signaling : The presence of electron-donating and electron-withdrawing groups may facilitate interactions with cellular receptors or enzymes.
- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells, which could be a potential pathway for the compound's anticancer effects.
Case Studies
- Antitrypanosomal Study : In vitro assays demonstrated that derivatives with specific substitutions on the pyridine ring exhibited enhanced activity against Trypanosoma brucei, suggesting that modifications to the structure can significantly impact efficacy .
- Cytotoxicity Assessment : A series of synthesized thieno[2,3-d]pyrimidines were evaluated for their ability to inhibit tumor cell growth, revealing structure-activity relationships that could inform future synthesis efforts for enhancing biological activity .
Properties
IUPAC Name |
6-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]-1H-pyrimidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4S/c1-25(2)16-10-13(18(19,20)21)9-15(23-16)12-5-3-4-11(8-12)14-6-7-22-17(26)24-14/h3-10H,1-2H3,(H,22,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMRXIVBSPCLRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C3=CC=NC(=S)N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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